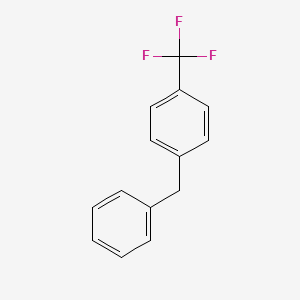

1-Benzyl-4-(trifluoromethyl)benzene

説明

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

The synthesis of these compounds often requires specialized techniques and reagents due to the unique reactivity of fluorine. lookchem.com However, the continued development of new fluorination methods has made a diverse range of organofluorine compounds more accessible for research and industrial applications.

Role of the Trifluoromethyl Group in Modulating Molecular Properties for Research Applications

The trifluoromethyl (-CF3) group is a particularly influential substituent in the realm of organofluorine chemistry. nih.gov Its strong electron-withdrawing nature significantly impacts the electronic environment of the molecule to which it is attached. This electronic perturbation can alter the acidity or basicity of nearby functional groups and influence the reactivity of the entire molecule.

Furthermore, the trifluoromethyl group is known to enhance the lipophilicity, or fat-solubility, of a compound. This property is of particular importance in the design of pharmaceuticals and agrochemicals, as it can improve the transport of the molecule across biological membranes. The metabolic stability of the trifluoromethyl group is another key feature; it is generally resistant to enzymatic degradation within biological systems, which can lead to a longer duration of action for drug candidates. nih.gov

Contextualization of 1-Benzyl-4-(trifluoromethyl)benzene within Fluorine Chemistry Research

This compound (CAS No. 34239-04-8) serves as a key intermediate in the synthesis of a variety of more complex molecules. lookchem.com Its structure, featuring a benzyl (B1604629) group attached to a benzene (B151609) ring bearing a trifluoromethyl substituent, makes it a valuable building block in the construction of diarylmethane frameworks. These structural motifs are found in numerous biologically active compounds and materials.

The presence of the trifluoromethyl group on one of the aromatic rings provides the characteristic properties discussed earlier, such as enhanced stability and lipophilicity. The benzyl group, on the other hand, offers a reactive handle for further chemical transformations. The synthesis of this compound can be achieved through various methods, with cross-coupling reactions being a prominent approach. For instance, the nickel-catalyzed cross-coupling of benzylmagnesium chloride with 4-trifluoromethylphenyl bromide has been reported to yield this compound. lookchemmall.com Another potential, though less specifically documented for this exact molecule, synthetic route is the Friedel-Crafts benzylation of trifluoromethylbenzene. ethz.ch

Properties of this compound

While extensive peer-reviewed data on the physical properties of this compound is limited, some information can be gleaned from chemical supplier databases and extrapolated from related compounds.

| Property | Value | Source |

| Molecular Formula | C14H11F3 | lookchem.com |

| Molecular Weight | 236.23 g/mol | lookchem.com |

| CAS Number | 34239-04-8 | lookchem.com |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C14H11F3: 236.0813, Found: 236.0818 | lookchemmall.com |

Note: Some properties are inferred based on the structure and data for similar compounds and should be considered as estimates.

Research and Applications

This compound is primarily utilized as a fine chemical intermediate. lookchem.com Its structure is a precursor for the synthesis of various substances, including:

Pesticides: The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance biological activity.

Pharmaceuticals: The diarylmethane scaffold is present in many drug molecules, and the trifluoromethyl group can improve pharmacokinetic properties.

Surfactants and Polymer Monomers: The unique properties imparted by the fluorine atoms can be exploited in the creation of specialty polymers and surface-active agents. lookchem.com

While specific research studies detailing the direct biological activity of this compound are not widely published, its importance lies in its role as a foundational element for the synthesis of more complex, functional molecules that are the subject of intensive research.

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGATXAZTATZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344533 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34239-04-8 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Trifluoromethyl Benzene and Analogous Structures

Strategies for Aromatic Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group into aromatic rings is a critical transformation in medicinal and agricultural chemistry. The -CF3 group can significantly alter a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and bioavailability. nih.govwikipedia.org Consequently, a variety of synthetic methodologies have been developed to construct trifluoromethylated aromatics, including the target compound 1-benzyl-4-(trifluoromethyl)benzene. These methods can be broadly categorized into catalytic and radical-based approaches. longdom.org

Catalytic Trifluoromethylation Approaches

Catalytic methods offer efficient and selective pathways for the formation of C-CF3 bonds, often under milder conditions than stoichiometric approaches. longdom.org These strategies typically involve transition-metal catalysts that facilitate the coupling of an aromatic substrate with a trifluoromethyl source. Among the most prominent techniques are those utilizing copper and photoredox catalysis.

Copper-catalyzed cross-coupling reactions are a cornerstone for introducing trifluoromethyl groups into aromatic systems. nih.govrsc.org These reactions typically involve the coupling of an aryl halide (e.g., aryl iodide or bromide) with a trifluoromethylating agent in the presence of a copper catalyst. rsc.orgbeilstein-journals.org While early methods required stoichiometric amounts of copper, recent advancements have led to protocols that are catalytic in copper, making the process more practical and environmentally benign. rsc.org

The general mechanism involves the reaction of a Cu(I) species with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium trifluoroacetate (B77799) (CF3CO2Na), to generate a copper-trifluoromethyl intermediate, often proposed as [CuCF3]. acs.orgnih.gov This intermediate then reacts with the aryl halide through a process that can involve oxidative addition and reductive elimination steps to yield the trifluoromethylated arene and regenerate the active copper catalyst. acs.org The use of ligands, such as 1,10-phenanthroline (phen) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can stabilize the copper complexes and accelerate the catalytic cycle. rsc.orgnih.gov

Researchers have demonstrated the utility of these methods across a wide range of substrates. For instance, iodoarenes with electron-withdrawing groups often undergo catalytic trifluoromethylation smoothly, providing the desired products in high yields. rsc.org The development of flow systems using potassium trifluoroacetate (CF3CO2K) as the CF3 source has enabled rapid and efficient trifluoromethylation of various aryl iodides with reaction times of only a few minutes. nih.gov

| Aryl Iodide Substrate | CF3 Source | Catalyst / Ligand | Conditions | Yield (%) |

| 4-Iodonitrobenzene | Et3SiCF3 | 10 mol% CuI / TMEDA | DMF/NMP, 60 °C | 93 |

| Methyl 4-iodobenzoate | Et3SiCF3 | 10 mol% CuI / phen | DMF/NMP, 60 °C | 97 |

| 4-Iodobenzonitrile | Et3SiCF3 | 10 mol% CuI / phen | DMF/NMP, 60 °C | 90 |

| 1-Iodo-4-nitrobenzene | CF3CO2K | CuI | 200 °C, 2 min (Flow) | 99 |

| Methyl 4-iodobenzoate | CF3CO2K | CuI | 200 °C, 2 min (Flow) | 99 |

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes. nih.govsemanticscholar.orgresearcher.life This approach avoids the need for pre-functionalized aromatic substrates (like aryl halides) and often proceeds at room temperature under operationally simple conditions. nih.gov The mechanism typically involves a photocatalyst, such as tris(bipyridine)ruthenium(II) ([Ru(bpy)3]2+) or iridium-based complexes, which becomes excited upon absorbing visible light. nih.govnii.ac.jpnih.gov

The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, like trifluoromethanesulfonyl chloride (CF3SO2Cl) or Togni's reagent, to generate a trifluoromethyl radical (•CF3). nih.govnii.ac.jp This highly electrophilic radical then adds to the aromatic ring of the substrate. nih.gov The resulting radical cation intermediate is subsequently reduced and deprotonated to afford the final trifluoromethylated aromatic product, regenerating the ground-state photocatalyst to complete the catalytic cycle. semanticscholar.org

This methodology has proven effective for a broad range of substrates, including electron-rich and electron-deficient aromatic and heteroaromatic systems. nih.gov A key advantage is its applicability to late-stage functionalization in complex molecules, demonstrating its utility in medicinal chemistry. nih.govnii.ac.jp Dual catalytic systems combining photoredox catalysis with another catalyst, such as copper, have also been developed to trifluoromethylate aryl bromides and alkyl bromides under mild conditions. princeton.eduthieme-connect.com

| Arene Substrate | CF3 Source | Photocatalyst | Conditions | Yield (%) |

| 1,3,5-Trimethoxybenzene | CF3SO2Cl | Ru(bpy)3Cl2 | MeCN, Blue LED | 91 |

| Anisole | CF3SO2Cl | Ru(bpy)3Cl2 | MeCN, Blue LED | 84 |

| Toluene | CF3SO2Cl | Ru(bpy)3Cl2 | MeCN, Blue LED | 78 |

| 3-Methylindole | Umemoto Reagent | Ni(III) Complex | Blue LED | 64 |

Radical Trifluoromethylation Reactions

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF3), which subsequently reacts with an aromatic substrate. nih.govresearchgate.net This pathway is distinct in that it often allows for the functionalization of C-H bonds directly, bypassing the need for pre-installed leaving groups on the aromatic ring. nih.gov

Kolbe electrolysis is an electrochemical method for generating radicals via the decarboxylation of carboxylic acids. rsc.org In the context of trifluoromethylation, the electrolysis of trifluoroacetic acid (CF3COOH) or its salts generates trifluoromethyl radicals at the anode. rsc.org The process involves the one-electron oxidation of the trifluoroacetate anion (CF3COO−) to form a trifluoroacetoxy radical (CF3COO•), which rapidly undergoes decarboxylation to yield the •CF3 radical and carbon dioxide. rsc.org

The generated •CF3 radicals can then attack aromatic compounds present in the electrolyte solution to form trifluoromethylated products. rsc.org Studies have optimized this method for various aromatic substrates, including benzonitrile, acetophenone, and nitrobenzene, using organic solvents like acetonitrile. The partial neutralization of trifluoroacetic acid with a base such as pyridine (B92270) has been shown to improve yields. rsc.org While this method provides a direct route to trifluoromethylated aromatics from an inexpensive CF3 source, controlling regioselectivity can be a challenge. rsc.org

| Aromatic Substrate | CF3 Source System | Solvent | Yield (%) |

| Benzonitrile | CF3COOH / Pyridine | Acetonitrile | 46 |

| Acetophenone | CF3COOH / Pyridine | Acetonitrile | ~40 |

| Benzaldehyde | CF3COOH / Pyridine | Acetonitrile | ~40 |

| Nitrobenzene | CF3COOH / Pyridine | Acetonitrile | ~40 |

The direct addition of trifluoromethyl radicals to aromatic hydrocarbons is a fundamental reaction in organofluorine chemistry. rsc.org Studies have shown that when •CF3 radicals are generated in the presence of aromatic compounds like benzene (B151609) or toluene, the primary reaction pathway is the addition of the radical to the aromatic ring, with hydrogen abstraction being a minor side reaction. rsc.org

The •CF3 radical, being highly electrophilic, preferentially adds to the electron-rich positions of the aromatic ring. nih.gov The initial addition forms a cyclohexadienyl radical intermediate. The final step to re-aromatize the ring and form the substituted product requires the loss of a hydrogen atom, which is typically accomplished by an oxidizing agent or a subsequent radical reaction. The major challenge with this direct approach is often a lack of regioselectivity, especially with substituted benzenes, which can lead to a mixture of ortho, meta, and para isomers. chemrxiv.org However, for certain substrates, this method offers a straightforward route for trifluoromethylation without the need for catalysts or pre-functionalization. rsc.org

Nucleophilic Trifluoromethylation Methods

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate. A prominent reagent in this category is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. rsc.orgwikipedia.org This reagent is valued for its stability and ease of handling. rsc.org The trifluoromethyl anion (CF3-) is a transient species that can be generated from various precursors. wikipedia.orgnih.gov Its reaction with an appropriate electrophile leads to the formation of a new C-CF3 bond.

The development of methods for the nucleophilic trifluoromethylation of carbonyl compounds has been a significant area of research. organic-chemistry.orgresearchgate.netacs.org For instance, a method utilizing trifluoromethyl iodide (CF3I) in the presence of tetrakis(dimethylamino)ethylene (TDAE) under photochemical conditions has been shown to be effective for the trifluoromethylation of aldehydes and ketones, with yields reaching up to 95%. organic-chemistry.org The mechanism is believed to involve a photoinduced single-electron transfer from TDAE to CF3I, generating the trifluoromethyl anion. organic-chemistry.org Another approach employs trifluoroacetaldehyde hydrate as an atom-economical source for the trifluoromethyl group in reactions with a broad range of carbonyl compounds. acs.org

The concept of oxidative trifluoromethylation has also emerged, where a nucleophilic substrate and a nucleophilic trifluoromethylating reagent react in the presence of an oxidant to form a C-CF3 bond. nih.gov This strategy has been successfully applied to various substrates, including terminal alkynes, arenes, and heteroarenes. nih.gov

Table 1: Selected Nucleophilic Trifluoromethylation Reagents and their Applications

| Reagent | Substrate Class | Key Features |

| Trifluoromethyltrimethylsilane (TMSCF3) | Carbonyl compounds, aryl halides | Widely used, stable, requires fluoride (B91410) activation. wikipedia.org |

| Trifluoromethyl Iodide (CF3I) / TDAE | Aldehydes, Ketones | Photochemical activation, high yields. organic-chemistry.org |

| Trifluoroacetaldehyde Hydrate | Carbonyl compounds | Atom-economical trifluoromethyl source. acs.org |

Electrophilic Trifluoromethylation Methods and Reagents

Electrophilic trifluoromethylation introduces a "CF3+" synthon to a nucleophilic substrate. researchgate.net This area of fluorine chemistry has seen significant advancements with the development of shelf-stable and reactive reagents. nih.gov These reagents are often hypervalent iodine or chalcogen-based compounds. researchgate.net

Prominent examples of electrophilic trifluoromethylating reagents include S-(trifluoromethyl)diarylsulfonium salts, first reported by Yagupolskii and co-workers, which were effective in the trifluoromethylation of thiophenolates. nih.govchem-station.com Other widely used reagents are the Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni reagents (hypervalent iodine compounds). researchgate.netnih.govchem-station.com These reagents have demonstrated versatility in reacting with a wide range of nucleophiles, including alkenes, alkynes, arenes, and β-ketoesters.

The reaction mechanism for electrophilic trifluoromethylation can proceed through different pathways, including radical processes. For example, the copper-catalyzed trifluoromethylation of allylic alcohols is proposed to involve a radical mechanism. The choice of reagent and reaction conditions can influence the outcome and selectivity of the trifluoromethylation. nih.gov Recently, a new class of electrophilic trifluoromethylation reagents based on hypervalent iodosulfoximine has been developed, offering a stable and reactive alternative. nih.gov

Table 2: Key Electrophilic Trifluoromethylation Reagents

| Reagent Class | Example | Typical Nucleophiles |

| Sulfonium Salts | S-(trifluoromethyl)diarylsulfonium salts, Umemoto reagents | Thiophenolates, alkenes, arenes. nih.govchem-station.com |

| Hypervalent Iodine | Togni reagents | β-ketoesters, α-nitro esters. nih.gov |

| Iodosulfoximine | Hypervalent iodosulfoximine | Various nucleophiles. nih.gov |

Benzylation Strategies in Aromatic Systems

The formation of the benzylic bond in this compound is typically achieved through benzylation of an aromatic ring.

Friedel-Crafts Benzylation with Benzene Derivatives

The Friedel-Crafts reaction is a classic method for the alkylation of aromatic compounds. jove.comunizin.org In the context of synthesizing this compound, this would involve the reaction of a benzene derivative with a benzylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). jove.comunizin.orgacs.org The reaction proceeds through the formation of a carbocation electrophile from the benzyl (B1604629) halide, which then attacks the aromatic ring. jove.comunizin.org

The reactivity in Friedel-Crafts benzylation can be influenced by substituents on both the benzyl chloride and the aromatic substrate. rsc.org For instance, the benzylation of benzene and toluene with various substituted benzyl halides has been studied to understand these effects. acs.org While a powerful tool, the Friedel-Crafts alkylation has limitations. It is generally not successful on aromatic rings bearing strongly electron-withdrawing groups or basic amino groups. unizin.org Furthermore, the use of solid acid catalysts, such as modified Hβ zeolites, has been explored as a more environmentally friendly alternative to traditional homogeneous Lewis acids. researchgate.net

In Situ Generation and Reactions of p-(trifluoromethyl)benzyl Electrophiles

An alternative and often milder approach to benzylation involves the in situ generation of the electrophilic p-(trifluoromethyl)benzyl species. rsc.orgnih.gov This strategy avoids the isolation of potentially reactive benzylating agents. A three-component reaction involving condensation, anti-Michael addition, and aromatization has been developed for the construction of benzylic compounds, which also serves as a method for the in situ generation of p-(trifluoromethyl)benzyl electrophiles under very mild conditions. rsc.orgnih.gov This methodology offers advantages such as operational simplicity, high regioselectivity, and the use of readily available substrates. rsc.org The generated electrophiles can then react with a variety of nucleophiles to form the desired benzylated products. rsc.org

Convergent and Linear Synthesis Pathways to this compound Scaffolds

Multi-Step Synthesis of Trifluoromethylated Benzyl Halides as Key Intermediates

A key strategy in the synthesis of compounds like this compound involves the preparation of trifluoromethylated benzyl halides as crucial intermediates. For example, 3-trifluoromethyl benzyl chloride can be synthesized from α,α,α'-trichloro-m-xylene through selective chlorination. google.com These benzylic halides can then be used in various cross-coupling reactions, such as Suzuki-Miyaura reactions with arylboronates, to form the final diarylmethane structure. rsc.org The development of efficient and selective methods for the synthesis of these trifluoromethylated benzyl halides is therefore of significant importance. google.comorganic-chemistry.org

Cascade and Annulation Strategies involving Trifluoromethylated Building Blocks

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating the intermediates. Annulation strategies involve the formation of a new ring onto a pre-existing molecule. While the direct synthesis of this compound via a specific cascade or annulation reaction is not extensively documented, the principles are well-established in the synthesis of more complex trifluoromethylated molecules, particularly polycyclic and heterocyclic systems. These methodologies often utilize trifluoromethylated building blocks, which are molecules that already contain the CF3 group and are designed to participate in these multi-step transformations.

One prominent example of a cascade reaction involving a trifluoromethyl group is the visible-light-induced radical trifluoromethylation/cyclization of inactivated alkenes with trifluoromethyl bromide (CF3Br) mdpi.com. This method allows for the construction of trifluoromethylated polycyclic aza-heterocycles. The process is initiated by the generation of a trifluoromethyl radical, which then adds to a double bond. The resulting radical intermediate undergoes an intramolecular cyclization, leading to the formation of a new ring system mdpi.com. This strategy highlights the use of a simple trifluoromethyl source to create complex molecular architectures in a single, efficient step.

Another approach involves a cascade intramolecular Prins/Friedel–Crafts cyclization. In this type of reaction, an intramolecular Prins reaction generates a benzyl carbenium ion, which is then trapped by an electron-rich aromatic ring through a Friedel–Crafts alkylation beilstein-journals.orgbeilstein-journals.org. This sequence allows for the synthesis of 4-aryltetralin-2-ols and related structures. While not directly yielding a simple diarylmethane, this cascade demonstrates the formation of a benzyl-aryl bond within a more complex framework, a key step in the synthesis of the target compound's structural class.

The following table summarizes representative cascade reactions involving trifluoromethylated building blocks for the synthesis of various cyclic structures.

| Reaction Type | Trifluoromethyl Source/Building Block | Reactants | Catalyst/Conditions | Product Type | Yield |

| Radical Trifluoromethylation/Cyclization mdpi.com | CF3Br | N-alkenyl quinazolinones | Visible light, LiCl | Trifluoromethylated polycyclic quinazolinones | Good |

| N-Trifluoromethylation/Cyclization nih.gov | PhICF3Cl | Nitriles, 1,3-dipoles | Not specified | N-Trifluoromethylated azoles | Not specified |

| Prins/Friedel-Crafts Cyclization beilstein-journals.orgbeilstein-journals.org | Substrate with vinyl and aldehyde groups | Electron-rich aromatics | BF3·Et2O | 4-Aryltetralin-2-ols | Moderate to Good |

Regioselectivity and Stereoselectivity in the Construction of Trifluoromethylated Aromatic Frameworks

Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds, including those bearing a trifluoromethyl group. The position of the incoming substituent on the aromatic ring is heavily influenced by the electronic properties of the substituents already present. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a significant impact on the regiochemical outcome of electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction, which is a common method for forming aryl-aryl or aryl-alkyl bonds.

In the context of a Friedel-Crafts reaction on a trifluoromethyl-substituted benzene ring, the trifluoromethyl group is deactivating and directs incoming electrophiles to the meta position vanderbilt.edu. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing CF3 group. Consequently, a direct Friedel-Crafts benzylation of trifluoromethylbenzene with benzyl chloride would predominantly yield 1-benzyl-3-(trifluoromethyl)benzene, not the desired this compound isomer.

To achieve the 1,4-substitution pattern, a more regiocontrolled strategy is required. One such strategy is to perform the Friedel-Crafts reaction with a different set of reactants. For instance, reacting benzene with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst would lead to the desired product. In this case, the regioselectivity is determined by the position of the trifluoromethyl group on the benzyl halide.

An alternative to the classic Friedel-Crafts alkylation is the Friedel-Crafts acylation followed by reduction. This two-step sequence can offer better control over regioselectivity and avoid polyalkylation. For example, the acylation of benzene with 4-(trifluoromethyl)benzoyl chloride would yield 4-(trifluoromethyl)benzophenone, which can then be reduced to this compound. The electron-withdrawing nature of the carbonyl group in the ketone product of the acylation step deactivates the ring towards further substitution, thus preventing multiple acylations wikipedia.org.

The following table provides a summary of the expected regiochemical outcomes in Friedel-Crafts reactions relevant to the synthesis of trifluoromethylated diarylmethanes.

| Reactant 1 | Reactant 2 | Reaction Type | Directing Effect of -CF3 | Major Product |

| Trifluoromethylbenzene | Benzyl Chloride | Friedel-Crafts Alkylation | meta-directing vanderbilt.edu | 1-Benzyl-3-(trifluoromethyl)benzene |

| Benzene | 4-(Trifluoromethyl)benzyl Chloride | Friedel-Crafts Alkylation | N/A (regiochemistry predefined) | This compound |

| Benzene | 4-(Trifluoromethyl)benzoyl Chloride | Friedel-Crafts Acylation | N/A (regiochemistry predefined) | 4-(Trifluoromethyl)benzophenone |

Stereoselectivity becomes a factor when chiral centers are created during the synthesis. For the achiral target molecule this compound, this is not a concern. However, in the synthesis of analogous structures with stereocenters, controlling the stereochemical outcome is crucial. For instance, in the cascade synthesis of 4-aryltetralin-2-ols, the reaction can produce both cis and trans diastereomers beilstein-journals.org. The ratio of these stereoisomers depends on the specific substrates and reaction conditions. Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.

Chemical Reactivity and Transformations of 1 Benzyl 4 Trifluoromethyl Benzene Derivatives

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. However, under specific conditions, this group can undergo selective transformations, offering pathways to novel fluorinated compounds.

Selective Transformations of the Carbon-Fluorine Bond in Aromatic Trifluoromethyl Groups

The selective functionalization of a single C-F bond in an aromatic trifluoromethyl group is a significant challenge in synthetic organic chemistry. researchgate.net The difficulty arises from the high bond dissociation energy of C-F bonds, which increases with the number of fluorine atoms on the same carbon. researchgate.net Consequently, the product of a single C-F bond functionalization (ArCF2R) is inherently more reactive than the starting material (ArCF3), often leading to over-functionalization. researchgate.net

Despite these challenges, methods for the selective transformation of aromatic CF3 groups have been developed. One approach involves the use of an ortho-hydrosilyl group to assist in the selective activation of a C-F bond. This strategy has enabled the monoallylation of o-diphenylsilyl-substituted benzotrifluorides using a trityl cation in the presence of allylsilanes. researchgate.net Similarly, catalytic thiolation and azidation of a single C-F bond of trifluoromethylarenes have been achieved with the assistance of an ortho-silyl group, utilizing an all-in-one reagent for the generation of a trityl cation and a nucleophile. nih.gov These reactions, catalyzed by ytterbium triflate, efficiently produce a variety of difluoromethylenes while avoiding further C-F bond cleavage. nih.gov

Another strategy for selective C-F bond activation is through reduction. A method for the catalytic reduction of ArCF3 to ArCF2H has been described, achieving highly selective activation of a single C-F bond. researchgate.net Mechanistic studies of this transformation have revealed distinct reaction pathways for the formation of ArCF2H and the over-reduction product ArCH3, indicating that careful control of reaction conditions can favor the desired monofunctionalization. researchgate.net

The table below summarizes examples of selective C-F bond transformations in aromatic trifluoromethyl compounds.

| Starting Material | Reagents | Product | Transformation Type |

| o-Diphenylsilyl-substituted benzotrifluoride | Trityl cation, Allylsilane | Monoallylated difluoromethylene | C-F Allylation |

| o-Silyl-substituted trifluoromethylarene | Ytterbium triflate, Thiol/Azide source | Difluoromethylthiol/azide | C-F Thiolation/Azidation |

| 4-(4-MePh)C6H4CF3 | Palladium(II) acetate, Triphenylsilane, K-t-BuO | 4-(4-MePh)C6H4CF2H | C-F Hydrodefluorination |

Protolytic Defluorination of Trifluoromethyl-Substituted Arenes

Trifluoromethyl-substituted arenes can undergo protolytic defluorination when treated with Brønsted superacids. mdpi.comnih.gov These reactions proceed through the formation of reactive electrophilic species, such as carbocations or acylium cations. nih.govmasterorganicchemistry.com The formation of these intermediates is facilitated by the benzylic-type stabilization of the resulting carbocationic species. nih.gov

In the presence of a superacid like trifluoromethanesulfonic acid, the trifluoromethyl group is protonated, leading to the loss of a molecule of hydrogen fluoride (B91410) (HF) and the formation of a benzylic carbocation. mdpi.comnih.gov This carbocation can then react with nucleophiles present in the reaction mixture. For instance, in the presence of benzene (B151609), Friedel-Crafts-type reactions occur, leading to the formation of new carbon-carbon bonds. mdpi.comnih.gov Both intermolecular and intramolecular reactions of this type have been observed, often resulting in good yields of the corresponding products. nih.gov

Low-temperature 13C NMR studies have suggested the formation of mixed acid anhydrides in some of these reactions. mdpi.comnih.gov A proposed mechanism involves the initial protonation of a fluorine atom, loss of HF to form a benzylic carbocation, which then reacts with the counter-ion of the superacid. nih.gov

The following table presents examples of products obtained from the reaction of trifluoromethyl-substituted arenes with Brønsted superacids.

| Trifluoromethyl-Substituted Arene | Superacid System | Product Type |

| General Ar-CF3 | Trifluoromethanesulfonic acid | Friedel-Crafts-type products (with benzene) |

| General Ar-CF3 | Trifluoromethanesulfonic acid | Intramolecular cyclization products |

Oxidation and Reduction Processes of Trifluoromethyl-Containing Compounds

The redox chemistry of trifluoromethyl-containing compounds is crucial for understanding their reactivity in various chemical transformations, including many catalytic trifluoromethylation reactions where an oxidation or reduction process is involved. nih.govnju.edu.cn The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied using quantum-chemical methods to provide valuable physical chemical data for mechanistic studies. nih.govnju.edu.cn

Oxidative trifluoromethylation has emerged as a powerful concept, involving the reaction of nucleophilic substrates with nucleophilic trifluoromethylation reagents in the presence of an oxidant. researcher.life This approach has been successfully applied to the trifluoromethylation of a wide range of nucleophiles, including terminal alkynes, tertiary amines, arenes, and heteroarenes, using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). researcher.life

Conversely, the reduction of trifluoromethylarenes can also be achieved. Photocatalyzed hydrodefluorination of trifluoromethyl arenes represents a method for the C-F bond activation via a radical process. Reductive processes can also be part of a broader strategy for trifluoromethylation, where an electrophilic trifluoromethylating reagent is reduced to generate a reactive trifluoromethyl species.

The table below provides an overview of different redox processes involving trifluoromethyl-containing compounds.

| Process Type | Substrate Class | Reagent/Condition | Product Type |

| Oxidative Trifluoromethylation | Terminal Alkynes, Arenes | CF3SiMe3, Oxidant | CF3-substituted alkynes, arenes |

| Reductive Hydrodefluorination | Trifluoromethyl Arenes | Photoredox catalyst | Difluoromethyl Arenes |

| Reductive Trifluoromethylation | Electrophilic CF3 reagents | Reductant (e.g., metals) | Trifluoromethylated products |

Reactivity of the Benzylic Moiety

The benzylic position in 1-benzyl-4-(trifluoromethyl)benzene is activated towards various transformations due to its proximity to the aromatic ring. The presence of the trifluoromethyl group on the second aromatic ring further influences the reactivity of this benzylic methylene (B1212753) bridge.

Oxidative Transformations of the Benzylic Methylene Bridge

The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis, allowing for the conversion of readily available alkylarenes into valuable carbonyl compounds. masterorganicchemistry.com However, achieving selective oxidation of a methylene C-H bond in the presence of other functional groups, particularly in complex molecules, can be challenging. nih.gov The use of strong oxidants can often lead to the rapid oxidation of benzylic C-H bonds to a carbonyl unit.

In molecules containing trifluoromethyl groups, such as derivatives of this compound, specific catalytic systems have been developed to achieve chemoselective methylene oxidation. For example, a manganese small molecule catalyst, Mn(CF3-PDP), has been shown to effectively catalyze the oxidation of remote methylene C-H bonds in the presence of aromatic functionalities. nih.gov This system demonstrates a synergy between the catalyst design and an acid additive to achieve the desired chemoselectivity. nih.gov

Photocatalysis offers another approach for benzylic C-H oxidation. Metal-free, organophotoredox-catalyzed methods have been developed for the functionalization of benzylic C-H bonds. mdpi.com These methods often proceed via the generation of a benzylic radical through an inner-sphere hydrogen atom transfer (HAT) process, which avoids the need for strong external oxidants that could lead to over-oxidation. mdpi.com This strategy has been successfully applied to the late-stage trifluoromethylthiolation of benzylic C-H bonds in a variety of alkyl arenes. mdpi.com

The following table summarizes different methods for the oxidative transformation of benzylic methylene bridges.

| Method | Catalyst/Reagent System | Transformation |

| Catalytic Oxidation | Mn(CF3-PDP), Acid additive | Selective methylene C-H oxidation to alcohol/ketone |

| Organophotoredox Catalysis | Photocatalyst, HAT reagent | Benzylic C-H trifluoromethylthiolation |

| Traditional Oxidation | Strong oxidants (e.g., KMnO4) | Oxidation to carboxylic acid |

Acceleration of 1,6-Elimination Reactions by Benzylic Trifluoromethyl Groups

The presence of a trifluoromethyl group at the benzylic position can significantly accelerate the rate of 1,6-elimination reactions. This has been demonstrated in the design of fluorescent probes, where the release of a fluorophore is triggered by a specific chemical event.

In a study comparing 4-azidobenzyl resorufin (B1680543) with its α-CF3-benzyl analog, the latter exhibited significantly faster signal generation in response to hydrogen sulfide (B99878) (H2S). This acceleration is attributed to the electron-withdrawing nature of the benzylic CF3 group, which lowers the activation energy barrier for the 1,6-elimination process. The elimination proceeds through the formation of a para-azaquinone-methide intermediate.

Density Functional Theory (DFT) calculations have supported the experimental observations, showing that the benzylic CF3 substitution stabilizes both the transition state and the products of the 1,6-elimination reaction. The hydration of the resulting para-azaquinone-methide to form the corresponding benzyl (B1604629) alcohol byproduct is a highly favorable and exothermic process. This accelerated elimination has practical applications in the development of highly sensitive and rapid-response chemical sensors.

The table below illustrates the effect of a benzylic trifluoromethyl group on 1,6-elimination kinetics.

| Probe Compound | Trigger | Observation | Implication |

| 4-azidobenzyl resorufin | H2S | Slow signal generation | Slow 1,6-elimination |

| 4-azido-(α-CF3)-benzyl resorufin | H2S | Rapid and sensitive signal generation | Accelerated 1,6-elimination due to CF3 group |

Electrophilic Aromatic Substitution on the Benzene Ring of this compound Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of this compound, the trifluoromethylated benzene ring is strongly deactivated towards electrophilic attack. The trifluoromethyl group (-CF3) is one of the most potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which exert a strong inductive effect (-I). vaia.comyoutube.comnih.gov This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comrsc.org

The powerful deactivating nature of the -CF3 group also dictates the regioselectivity of electrophilic substitution. Electron-withdrawing groups direct incoming electrophiles to the meta position. youtube.comyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack. youtube.comyoutube.com The resonance structures of the sigma complex (the arenium ion intermediate) formed during electrophilic attack show that attack at the ortho or para position would place a destabilizing positive charge adjacent to the electron-withdrawing trifluoromethyl group. youtube.com In contrast, meta attack avoids this unfavorable arrangement, resulting in a more stable intermediate. youtube.com

Consequently, electrophilic aromatic substitution reactions on the trifluoromethylated ring of this compound derivatives are expected to be sluggish and require harsh reaction conditions. The substitution will overwhelmingly favor the positions meta to the trifluoromethyl group (i.e., the 3- and 5-positions).

| Reaction | Reagents and Conditions | Major Product(s) | Yield | Reference |

| Nitration | HNO3, H2SO4 | 1-Benzyl-3-nitro-4-(trifluoromethyl)benzene | Not specified | masterorganicchemistry.comlibretexts.org |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 1-Benzyl-3-bromo-4-(trifluoromethyl)benzene or 1-Benzyl-3-chloro-4-(trifluoromethyl)benzene | Not specified | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction is generally very difficult on strongly deactivated rings. | Low to none | beilstein-journals.orgyoutube.com |

| Friedel-Crafts Alkylation | RCl, AlCl3 | Reaction is generally very difficult on strongly deactivated rings. | Low to none | rsc.orgethz.ch |

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Trifluoromethylated Ring of this compound.

Nucleophilic Aromatic Substitution Pathways in Trifluoromethylated Benzene Systems

In stark contrast to its deactivating role in electrophilic substitution, the trifluoromethyl group is a strong activating group for nucleophilic aromatic substitution (SNA_r). libretexts.orgstackexchange.com This type of reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For an SNA_r reaction to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmdpi.com

The trifluoromethyl group, being a potent electron-withdrawing substituent, can effectively stabilize the negative charge of the Meisenheimer complex, the key intermediate in the addition-elimination mechanism of SNA_r. libretexts.org This stabilization is most effective when the -CF3 group is ortho or para to the leaving group, as the negative charge can be delocalized onto the electronegative fluorine atoms through resonance and inductive effects.

Therefore, derivatives of this compound that contain a leaving group on the trifluoromethylated ring, particularly at positions ortho or para to the -CF3 group, are expected to be highly susceptible to nucleophilic aromatic substitution. For instance, a compound like 1-benzyl-2-chloro-5-(trifluoromethyl)benzene would readily react with various nucleophiles.

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | N-(3,5-Bis(trifluoromethyl)benzyl)amine | K2CO3, DMF, 25 °C, 72 h | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitro-4-(trifluoromethyl)aniline | 98% | mdpi.com |

| Octafluorotoluene | Phenothiazine | K2CO3, DMF, 60 °C | 10-(Heptafluoro-p-tolyl)phenothiazine | 96% | mdpi.com |

| 1-Chloro-2,4-dinitrobenzene | Various Nucleophiles | Not specified | 1-Substituted-2,4-dinitrobenzene | Not specified | rsc.org |

Table 2: Examples of Nucleophilic Aromatic Substitution on Trifluoromethylated Benzene Derivatives.

Mechanistic Investigations in the Synthesis and Reactivity of 1 Benzyl 4 Trifluoromethyl Benzene

Elucidation of Catalytic Cycles in Trifluoromethylation Reactions

The catalytic trifluoromethylation of aromatic compounds is a cornerstone of modern synthetic chemistry. A proposed catalytic cycle for palladium-catalyzed decarbonylative trifluoromethylation, which can lead to compounds like 1-benzyl-4-(trifluoromethyl)benzene, involves a sequence of well-defined elementary steps. This cycle typically commences with the oxidative addition of a trifluoroacetic ester to a Pd(0) complex. This is followed by the deinsertion of carbon monoxide from the resulting trifluoroacyl Pd(II) complex. The subsequent step is a transmetalation of an aryl zinc reagent to the Pd(II) center, and the cycle concludes with a reductive elimination step that forms the crucial aryl–CF3 bond. acs.org The use of specific ligands, such as RuPhos, has been shown to facilitate each of these steps under mild reaction conditions (below 100 °C). acs.org

Another important mechanistic pathway for direct trifluoromethylation of arenes is photoredox catalysis. nih.gov A proposed mechanism initiates with the excitation of a photocatalyst, such as Ru(phen)3Cl2, by visible light. The excited photocatalyst then reduces a triflyl chloride, leading to the formation of a trifluoromethyl radical (CF3•). This highly reactive radical can then add to an aromatic ring, like that of a benzyl (B1604629) precursor, to ultimately yield the trifluoromethylated product. nih.gov This process is advantageous as it often proceeds at room temperature without the need for pre-functionalization of the aromatic ring. nih.gov

| Catalytic System | Key Steps | Typical Conditions | Reference |

| Palladium-catalyzed decarbonylative trifluoromethylation | Oxidative addition, CO deinsertion, transmetalation, reductive elimination | <100 °C, RuPhos ligand | acs.org |

| Photoredox catalysis | Photocatalyst excitation, reduction of CF3 source, CF3 radical formation, addition to arene | Room temperature, visible light, Ru(phen)3Cl2 | nih.gov |

Radical Mechanisms in Trifluoromethylation and Benzylation Processes

Radical intermediates are pivotal in many trifluoromethylation and benzylation reactions. In photoredox-catalyzed trifluoromethylation, the key intermediate is the trifluoromethyl radical (CF3•). nih.gov This radical is generated through the single-electron transfer from an excited photocatalyst to a trifluoromethyl source like triflyl chloride. The CF3• radical then adds to the aromatic ring, leading to the formation of a radical intermediate which, upon oxidation and deprotonation, yields the final trifluoromethylated arene. nih.gov

Similarly, radical mechanisms are invoked in the functionalization of the benzylic position. For instance, the trifluoromethylthiolation of benzylic C-H bonds can proceed through a site-selective organophotoredox-catalyzed pathway. nju.edu.cn This process is believed to involve the generation of a benzylic radical via an inner-sphere mechanism, avoiding the need for external oxidants. nju.edu.cn The selective generation of the benzylic radical is crucial for the high regioselectivity observed in these reactions. nju.edu.cn

Furthermore, the fragmentation of trifluoromethylarene radical anions can generate difluorobenzylic radicals. nih.gov These reactive intermediates can then be intercepted by various trapping agents, leading to a range of difluoroalkylaromatic products. This strategy highlights the potential to leverage the trifluoromethyl group as a precursor to other valuable fluorinated moieties through radical pathways. nih.gov A radical organometallic mechanism has also been proposed for the copper-mediated trifluoromethylation of O-alkyl thiocarbonates, underscoring the broad relevance of radical processes in this field. organic-chemistry.org

| Radical Process | Key Intermediate | Method of Generation | Subsequent Reaction | Reference |

| Photoredox Trifluoromethylation | Trifluoromethyl radical (CF3•) | SET from excited photocatalyst to CF3 source | Addition to arene | nih.gov |

| Benzylic C-H Trifluoromethylthiolation | Benzylic radical | Inner-sphere single-electron oxidation | Reaction with trifluoromethylthiol source | nju.edu.cn |

| Defluoroalkylation | Difluorobenzylic radical | Fragmentation of trifluoromethylarene radical anion | Interception by alkenes or H-atom donors | nih.gov |

Formation and Reactivity of Electrophilic Intermediates

The development of shelf-stable electrophilic trifluoromethylating reagents has been a significant advancement in fluorine chemistry. beilstein-journals.org These reagents, such as S-trifluoromethyl diarylsulfonium salts, provide a direct route to introduce the CF3 group onto nucleophilic substrates. The reactivity of these reagents is highly dependent on their structure and the reaction conditions. beilstein-journals.org For instance, the trifluoromethylation of aniline (B41778) with certain S-(trifluoromethyl)diarylsulfonium triflates can lead to a mixture of ortho- and para-substituted products. beilstein-journals.org

In the context of reactions involving the benzyl group, the electronic properties of substituents on the aromatic ring can influence the formation and reactivity of intermediates. The introduction of an electron-withdrawing trifluoromethyl group, as in this compound, can impact the reactivity of the benzylic position. While not a direct study on this specific compound, research on glycosylation reactions has shown that trifluoromethyl-substituted benzyl protecting groups significantly influence the stereoselectivity of the reaction. nih.gov This effect is attributed to the electronic nature of the protecting group, which modulates the stability and reactivity of the intermediate oxocarbenium ions. nih.gov This suggests that the trifluoromethyl group in this compound would similarly influence the formation and reactivity of any electrophilic intermediates formed at the benzylic carbon.

The enantioselective electrophilic trifluoromethylation of aldehydes has been achieved using a combination of organocatalysis and an electrophilic trifluoromethylating reagent, demonstrating the controlled formation and reaction of chiral electrophilic intermediates. beilstein-journals.org

| Reagent/Intermediate Type | Example | Typical Reaction | Key Feature | Reference |

| Electrophilic CF3 Reagent | S-(trifluoromethyl)diarylsulfonium salts | Trifluoromethylation of nucleophiles (e.g., anilines, thiophenolates) | Shelf-stable source of "CF3+" | beilstein-journals.org |

| Electron-withdrawing substituted Benzyl Group | 4-(Trifluoromethyl)benzyl group | Influences stereoselectivity in glycosylation | Modulates reactivity of electrophilic intermediates | nih.gov |

Influence of Ligand Design on Catalytic Efficiency in Trifluoromethylation

Ligand design is a critical parameter for achieving high efficiency and selectivity in metal-catalyzed trifluoromethylation reactions. The choice of ligand can profoundly impact each step of the catalytic cycle, from oxidative addition to reductive elimination. acs.org In the palladium-catalyzed decarbonylative trifluoromethylation mentioned earlier, the use of the bulky and electron-rich phosphine (B1218219) ligand, RuPhos, was instrumental in enabling the reaction to proceed under mild conditions. acs.org The ligand's properties facilitate the key bond-forming and bond-breaking steps within the catalytic cycle.

The development of catalysts for trifluoromethylation is an active area of research, with a focus on creating more active, stable, and selective systems. While not providing specific ligand details for the synthesis of this compound, the broader literature on catalysis emphasizes the central role of ligands in controlling reaction outcomes. acs.org The design of ligands that can stabilize reactive intermediates, promote desired reaction pathways, and prevent catalyst deactivation is a key strategy for improving catalytic efficiency in trifluoromethylation.

| Ligand/Effect | Catalytic System | Influence on Catalysis | Reference |

| RuPhos | Palladium-catalyzed decarbonylative trifluoromethylation | Enables catalytic cycle to proceed under mild conditions | acs.org |

| CF3 group (as a ligand) | Metal-CF3 complexes | Strong trans influence, affecting complex stability and reactivity | acs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorine-containing organic molecules. The presence of the trifluoromethyl (-CF3) group in 1-Benzyl-4-(trifluoromethyl)benzene makes ¹⁹F NMR a particularly powerful technique, alongside the standard ¹H and ¹³C NMR analyses.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the methylene (B1212753) bridge protons. The protons on the benzyl (B1604629) group and the trifluoromethyl-substituted phenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methylene protons (-CH₂-) would likely appear as a singlet further upfield. For a related compound, 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene, the aromatic protons appear as doublets at δ 7.63 and 7.43 ppm, while the methylene protons appear as a quartet at δ 3.44 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the two aromatic rings, the methylene bridge carbon, and the carbon of the trifluoromethyl group will each have distinct chemical shifts. For instance, in 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene, the aromatic carbons appear in the range of δ 125-135 ppm, with the trifluoromethyl-substituted carbon appearing as a quartet due to C-F coupling. beilstein-journals.org

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. For this compound, a single sharp signal would be expected for the three equivalent fluorine atoms of the -CF3 group. The chemical shift of this signal provides crucial information for confirming the presence and electronic nature of the trifluoromethyl group. In a similar molecule, 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, the trifluoromethyl group attached to the benzene (B151609) ring shows a singlet at -62.7 ppm in the ¹⁹F NMR spectrum. beilstein-journals.org The chemical shifts in ¹⁹F NMR are typically referenced against an internal or external standard like CFCl₃ (0 ppm) or trifluorotoluene (-63.72 ppm). colorado.edu

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~7.2-7.8 | Multiplet |

| ¹H (CH₂) | ~4.0 | Singlet |

| ¹³C (Aromatic) | ~125-145 | Multiple signals |

| ¹³C (CH₂) | ~40-45 | Singlet |

| ¹³C (CF₃) | ~124 (quartet) | Quartet |

| ¹⁹F | ~ -63 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound (C₁₄H₁₁F₃), the expected monoisotopic mass is 236.0813 g/mol . nih.gov An HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to find an ion corresponding to this mass (e.g., [M+H]⁺ or [M+Na]⁺). rsc.orgacs.org The experimentally measured mass is then compared to the calculated mass for the proposed formula. A close match (typically within a few ppm) provides strong evidence for the correct molecular formula. For example, a related compound, 1-(4-Nitrobenzyl)-2-((trifluoromethyl)sulfonyl)benzene, with a calculated m/z of 346.0355 for [M+H]⁺, was found to have an experimental m/z of 346.0356, confirming its molecular formula. rsc.org

Table 2: HRMS Data for Molecular Formula Confirmation

| Ion | Calculated m/z | Found m/z |

| [C₁₄H₁₁F₃+H]⁺ | 237.0891 | To be determined experimentally |

| [C₁₄H₁₁F₃+Na]⁺ | 259.0710 | To be determined experimentally |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and rely on the principle that molecular bonds vibrate at specific frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for the C-H stretching of the aromatic rings and the methylene group, C=C stretching of the aromatic rings, and the strong, characteristic absorptions of the C-F bonds of the trifluoromethyl group. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. researchgate.net For instance, the FT-IR spectrum of the related molecule 4-(trifluoromethyl)benzyl bromide shows vibrational bands that have been analyzed in detail. sigmaaldrich.com

FT-Raman Spectroscopy: FT-Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak or absent in the FT-IR spectrum. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.govsigmaaldrich.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methylene C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F (in CF₃) | Stretching | 1000-1400 (strong) |

Application of X-ray Crystallography for Solid-State Structural Analysis

Theoretical Frameworks and Principles in Fluorine Chemistry Applied to 1 Benzyl 4 Trifluoromethyl Benzene

Electronic Effects of the Trifluoromethyl Group (e.g., Inductive and Resonance Effects)

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent with significant electronic effects on the benzene (B151609) ring of 1-Benzyl-4-(trifluoromethyl)benzene. These effects are primarily attributed to the high electronegativity of the fluorine atoms. vaia.comnih.gov

Inductive Effect (-I): The three highly electronegative fluorine atoms in the CF3 group exert a strong negative inductive effect, pulling electron density away from the carbon atom to which they are attached. This creates a partial positive charge on the carbon of the CF3 group, which in turn withdraws electron density from the aromatic ring through the sigma bond framework. vaia.comvaia.com This electron withdrawal deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to benzene itself. vaia.comyoutube.com The inductive effect is considered the primary electronic influence of the CF3 group. nih.gov

Resonance Effect: Unlike groups with lone pairs or pi bonds, the trifluoromethyl group does not have a significant resonance effect and does not donate electron density to the aromatic ring. quora.comquora.com In electrophilic aromatic substitution, the intermediates for ortho and para attack are destabilized because the positive charge is placed on the carbon atom directly attached to the electron-withdrawing CF3 group. digimat.in Conversely, the intermediate for meta-attack keeps the positive charge away from the CF3-substituted carbon, making it the most stable and favored pathway. vaia.comdigimat.in This is why the trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. vaia.comyoutube.com

Some studies have suggested a phenomenon of "fluorine hyperconjugation" or C-F/π interaction, but the dominant effect remains the strong inductive withdrawal. While there is no traditional resonance donation, the CF3 group can influence the potential at adjacent atoms due to its positive dipole. acs.org

Impact on Reactivity and Properties:

The strong electron-withdrawing nature of the CF3 group has several consequences for the properties and reactivity of this compound:

Acidity: The inductive effect of the CF3 group can increase the acidity of benzylic protons, although this effect diminishes with distance. quora.com

Electrophilic Aromatic Substitution: As mentioned, the ring is deactivated and substitution is directed to the meta position relative to the CF3 group. vaia.comyoutube.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution under certain conditions.

Interactive Data Table: Electronic Properties of Substituted Benzenes

| Compound | Substituent | Inductive Effect | Resonance Effect | Directing Effect (Electrophilic Aromatic Substitution) |

| Toluene | -CH3 | Electron-donating | Weakly electron-donating | Ortho, Para-directing |

| Anisole | -OCH3 | Electron-withdrawing | Strongly electron-donating | Ortho, Para-directing |

| Nitrobenzene | -NO2 | Electron-withdrawing | Strongly electron-withdrawing | Meta-directing |

| Trifluoromethylbenzene | -CF3 | Strongly electron-withdrawing | Negligible | Meta-directing |

Stereoelectronic Control and Regiochemical Outcomes in Organofluorine Synthesis

The synthesis of specifically substituted organofluorine compounds like this compound relies heavily on understanding and controlling stereoelectronic effects and regiochemistry. The presence of fluorine atoms or trifluoromethyl groups significantly influences the electronic and conformational properties of molecules, which in turn dictates the outcome of chemical reactions. nih.govacs.org

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals and are crucial in determining molecular conformation and reactivity. A well-known example is the gauche effect , where in a system like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (dihedral angle of about 60°) is more stable than the anti conformation. nih.govacs.org This is attributed to stabilizing hyperconjugative interactions, such as σC–H → σ*C–F. acs.org While not directly within the aromatic ring of this compound, these principles are fundamental to the synthesis of fluorinated building blocks and understanding their conformational preferences. nih.gov

Regiochemical Control in Synthesis: The introduction of a trifluoromethyl group onto a benzene ring is a key step in the synthesis of compounds like this compound. The regioselectivity of this process is paramount.

Electrophilic Trifluoromethylation: As discussed in the previous section, the electronic properties of the starting materials dictate the position of trifluoromethylation. For an unsubstituted benzene ring, direct electrophilic trifluoromethylation is challenging. Often, a directing group is used to control the position of the incoming CF3 group.

Nucleophilic Substitution: The Finkelstein reaction, a classic example of nucleophilic substitution, provides a framework for introducing fluorine. ucla.edu In the context of synthesizing precursors to this compound, a common strategy involves the conversion of a carboxylic acid to a trifluoromethyl group.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ transition metal catalysts to achieve high regioselectivity. For instance, Suzuki-Miyaura coupling reactions can be used to form the C-C bond between the benzyl (B1604629) and the trifluoromethylphenyl moieties. rsc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving the desired 4-substituted product.

Radical Reactions: Photo-induced radical cyclization reactions using reagents like the Togni reagent can be employed to synthesize complex trifluoromethylated molecules with high regioselectivity. rsc.org

The synthesis of this compound itself can be achieved through various routes, often starting from commercially available materials like 4-(trifluoromethyl)benzyl chloride or 4-(trifluoromethyl)benzyl bromide. nbinno.comnih.gov For example, a Suzuki-Miyaura coupling of 4-(trifluoromethyl)benzyl bromide with phenylboronic acid would yield the target molecule. The regiochemistry is pre-determined by the starting materials in this case.

Interactive Data Table: Regioselectivity in the Functionalization of Benzene Derivatives

| Starting Material | Reagent/Reaction Type | Major Product Regioisomer |

| Benzene | HNO3/H2SO4 (Nitration) | Nitrobenzene |

| Toluene | Br2/FeBr3 (Bromination) | ortho-Bromotoluene and para-Bromotoluene |

| Trifluoromethylbenzene | HNO3/H2SO4 (Nitration) | meta-Nitrotrifluoromethylbenzene |

| 1-Fluoro-2-nitrobenzene | 3,5-Bis(trifluoromethyl)benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline |

Hypervalent Iodine Chemistry and Trifluoromethylating Reagents

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, particularly for the introduction of the trifluoromethyl group. rsc.orgnih.gov These reagents offer a source of "electrophilic" CF3+, enabling direct trifluoromethylation of a wide range of nucleophiles under relatively mild conditions. nih.gov

Togni Reagents:

Among the most prominent hypervalent iodine-based trifluoromethylating agents are the Togni reagents. wikipedia.orgtcichemicals.com

Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): This is a crystalline, shelf-stable compound that is widely used for the electrophilic trifluoromethylation of various substrates, including phenols, alcohols, and alkenes. wikipedia.orgenamine.net It is known for its predictable positional selectivity and high functional group compatibility. enamine.net The synthesis of Togni Reagent II involves the oxidation of 2-iodobenzoic acid followed by reaction with trifluoromethyltrimethylsilane. wikipedia.orgacs.org

Umemoto Reagents:

Another important class of trifluoromethylating agents are the Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts. enamine.nettcichemicals.com

Umemoto Reagent I: This reagent is effective for the trifluoromethylation of nucleophiles like silyl (B83357) enol ethers and β-ketoesters. enamine.net

Umemoto Reagent II: This reagent exhibits enhanced thermal stability and electrophilicity compared to Umemoto Reagent I. tcichemicals.com

Umemoto Reagent IV: This reagent is even more powerful and can trifluoromethylate a wider range of nucleophiles due to the electronic effects of two trifluoromethoxy groups. tcichemicals.comnih.gov

Mechanism of Trifluoromethylation:

The development of these reagents has significantly advanced the field of organofluorine chemistry, providing synthetic chemists with powerful tools to access novel trifluoromethylated compounds for applications in pharmaceuticals, agrochemicals, and materials science. wwu.edunih.gov

Interactive Data Table: Common Trifluoromethylating Reagents

| Reagent Name | Chemical Name | Reagent Type | Key Applications |

| Togni Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Hypervalent Iodine(III) | Electrophilic trifluoromethylation of phenols, alcohols, alkenes |

| Umemoto Reagent I | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Sulfonium Salt | Electrophilic trifluoromethylation of silyl enol ethers, β-ketoesters |

| Umemoto Reagent II | 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium salt | Sulfonium Salt | Trifluoromethylation of β-dicarbonyls, terminal alkynes, indoles, thiols |

| Ruppert-Prakash Reagent | Trifluoromethyltrimethylsilane (TMSCF3) | Nucleophilic CF3 source | Nucleophilic trifluoromethylation of carbonyls and imines |

Research Applications of 1 Benzyl 4 Trifluoromethyl Benzene in Materials Science and Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The 4-(trifluoromethyl)benzyl moiety, a key component of 1-benzyl-4-(trifluoromethyl)benzene, serves as a fundamental building block in the assembly of more complex and functionally diverse molecules. lifechemicals.comsigmaaldrich.com Organic building blocks are essential components for the bottom-up construction of molecular architectures. sigmaaldrich.com The presence of the trifluoromethyl group often imparts desirable properties to the target molecule, making its parent structures valuable starting materials in multi-step syntheses.

One area of application is in the synthesis of bioactive compounds. For instance, derivatives containing the trifluoromethylphenyl structure are precursors for potent fungicides. google.com A process has been developed for creating 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which is then converted into substituted phenoxyphenyl ketones and ultimately to 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds with significant fungicidal activity. google.com

In another example of complex molecule synthesis, a unique diastereoselective C-alkylation was achieved on an oxazolidinone derived from the antimalarial drug mefloquine (B1676156). mdpi.com The reaction of a carbamate-protected mefloquine with benzyl (B1604629) bromide in the presence of sodium hydride resulted in the formation of (1R/S,7aS/R)-1-Benzyl-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-hexahydro-oxazolo[3,4-a]pyridin-3-one. mdpi.com This reaction highlights the utility of the benzyl group in constructing complex, stereodefined heterocyclic systems. mdpi.com

Furthermore, the trifluoromethylphenyl motif is integral to the synthesis of various heterocyclic structures. Research has demonstrated the synthesis of α-carbonylenamines, such as Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)acrylate, using α-nitrotoluene derivatives bearing varied substituents. acs.org This method showcases the compatibility of the trifluoromethyl group in reactions that build complex nitrogen-containing scaffolds. acs.org Similarly, trifluoromethyl-substituted building blocks are used in iron-catalyzed cascade reactions to produce structurally diverse 2-aroyl-1,3,5-triazines, which are valuable in medicinal chemistry and materials science. acs.org

| Product | Synthetic Precursor(s) | Application/Significance |

| 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives | 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene | Fungicidal compounds google.com |

| (1R/S,7aS/R)-1-Benzyl-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-hexahydro-oxazolo[3,4-a]pyridin-3-one | Carbamate-protected mefloquine, Benzyl bromide | Complex heterocyclic systems mdpi.com |

| Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)acrylate | α-Nitrotoluene derivatives | α-Carbonylenamines synthesis acs.org |

| 2-Aroyl-1,3,5-triazines | gem-Difluorostyrenes, Benzimidamides | Bioactive heterocyclic scaffolds acs.org |

Precursors for Advanced Organic Electronic Materials and Organocatalysts

The electronic properties of the trifluoromethyl group make the 4-(trifluoromethyl)benzene scaffold an important precursor for advanced functional materials, particularly in the field of organic electronics and catalysis.

In materials science, derivatives like 1,4-bis(trifluoromethyl)benzene (B1346883) are used to design and synthesize emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.org These molecules, built with a donor-acceptor-donor architecture, are crucial for creating highly efficient organic light-emitting diodes (OLEDs). The trifluoromethyl groups act as part of a strong acceptor unit. Compounds based on this structure have been shown to be promising cyan TADF emitters, leading to electroluminescence with unusually stable colors and extremely low efficiency roll-off in devices. rsc.org

The trifluoromethylphenyl moiety is also incorporated into the design of bifunctional organocatalysts. For example, camphor-derived phase-transfer organocatalysts have been synthesized incorporating a 3,5-bis(trifluoromethyl)phenyl group. mdpi.com These catalysts feature a quaternary ammonium (B1175870) salt for phase-transfer activity and a thiourea (B124793) group for hydrogen bonding, which activates the substrate. The synthesis involves reacting a Boc-protected diamine with benzyl bromide to form a quaternary ammonium salt, followed by deprotection and reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to install the thiourea moiety. mdpi.com These catalysts have been tested in electrophilic functionalizations of β-keto esters. mdpi.com

| Material/Catalyst | Precursor Motif | Application | Key Features |

| TADF Emitters | 1,4-Bis(trifluoromethyl)benzene | Organic Light-Emitting Diodes (OLEDs) | Symmetrical donor-acceptor-donor architecture, efficient cyan emission. rsc.org |

| Bifunctional Organocatalysts | 3,5-Bis(trifluoromethyl)phenyl | Asymmetric α-fluorination | Combines phase-transfer catalysis and hydrogen-bond-donating thiourea group. mdpi.com |

Design of Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for investigating biological systems and reaction mechanisms. olemiss.edu The inclusion of a trifluoromethyl group, as found in the this compound structure, provides a powerful spectroscopic handle for such studies, primarily through ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy.

The trifluoromethyl group serves as an excellent reporter in ¹⁹F-NMR studies due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. ljmu.ac.uk This property has been exploited in the design of chemical probes to study the metabolism of compounds like sulforaphane (B1684495). ljmu.ac.uk Researchers have synthesized libraries of fluorinated isothiocyanates with a trifluoromethyl reporter group to track their interactions in cellular systems and assess their stability and activity. These probes can be detected at concentrations as low as ~2 µM, which is comparable to dietary levels of the parent compounds. ljmu.ac.uk

Beyond metabolic studies, trifluoromethyl-containing molecules are synthesized to explore and optimize new chemical reactions, which can then be used to build more complex probes. acs.org For instance, the development of methods for synthesizing α-carbonylenamines from precursors like methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)acrylate provides a route to molecules that could be further functionalized into probes for studying enzymatic or cellular processes. acs.org The design of such synthetic methods is crucial for the broader field of chemical probe development, which aims to create specific tools for interrogating biological functions. olemiss.edursc.org

| Probe Type / Application | Key Structural Feature | Analytical Method | Research Goal |

| Metabolic Probes | Trifluoromethyl reporter group | ¹⁹F-NMR Spectroscopy | Tracing interactions and stability of sulforaphane mimics in cell systems. ljmu.ac.uk |

| Synthetic Methodology Development | 4-(Trifluoromethyl)phenyl group | NMR, HRMS | Creating versatile building blocks for more complex probes. acs.org |

Future Directions and Emerging Research Avenues for 1 Benzyl 4 Trifluoromethyl Benzene

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 1-benzyl-4-(trifluoromethyl)benzene and its derivatives is increasingly focused on green and sustainable chemistry principles. tcichemicals.comacs.org The goal is to develop methods that are not only high-yielding but also economically and environmentally sound. Key areas of development include:

Catalyst Efficiency: Research will likely focus on reducing the loading of precious metal catalysts, which are often used in the cross-coupling reactions that form the core structure. Developing catalytic systems, including those based on first-row transition metals, that operate at parts-per-million (ppm) levels is a significant goal. tcichemicals.com

Green Solvents: A major push is to replace conventional organic solvents with more environmentally benign alternatives. Aqueous micellar conditions, where reactions occur in nano-sized surfactant aggregates in water, have shown promise for transformations like Sonogashira couplings and can lead to improved yields and catalyst efficiency. tcichemicals.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound is expected to grow. acs.orgacs.org These techniques can dramatically shorten reaction times and increase yields compared to conventional heating, contributing to more energy-efficient processes. acs.org

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, are a cornerstone of green synthesis. acs.org Designing such reactions for trifluoromethylated aromatic systems would reduce waste by incorporating most or all of the atoms from the starting materials into the final product, avoiding multiple purification steps. acs.org

| Sustainable Strategy | Objective | Potential Benefit |

| Reduced Catalyst Loading | Minimize use of precious metals (e.g., Palladium) | Lower cost, reduce metal contamination in products. tcichemicals.com |

| Aqueous Micellar Catalysis | Replace organic solvents with water | Improved sustainability, potentially higher yields and efficiency. tcichemicals.com |

| Microwave/Ultrasound | Alternative energy sources for reactions | Shorter reaction times, increased energy efficiency. acs.orgacs.org |